molecular formula C4H7NO5 B14758323 Acetic acid, (nitrooxy)-, ethyl ester CAS No. 999-17-7

Acetic acid, (nitrooxy)-, ethyl ester

Cat. No.: B14758323
CAS No.: 999-17-7
M. Wt: 149.10 g/mol
InChI Key: PMCOPORTQICYLN-UHFFFAOYSA-N
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Description

Acetic acid, (nitrooxy)-, ethyl ester, also known as ethyl nitroacetate, is an organic compound with the molecular formula C₄H₇NO₄. It is an ester derived from nitroacetic acid and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl nitroacetate can be synthesized through the esterification of nitroacetic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

Nitroacetic acid+EthanolEthyl nitroacetate+Water\text{Nitroacetic acid} + \text{Ethanol} \rightarrow \text{Ethyl nitroacetate} + \text{Water} Nitroacetic acid+Ethanol→Ethyl nitroacetate+Water

In a laboratory setting, the reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of ethyl nitroacetate may involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl nitroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl nitroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl nitroacetate involves its interaction with various molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the modulation of biochemical pathways, making the compound of interest in drug development and other applications .

Comparison with Similar Compounds

Ethyl nitroacetate can be compared with other similar compounds, such as:

Properties

CAS No.

999-17-7

Molecular Formula

C4H7NO5

Molecular Weight

149.10 g/mol

IUPAC Name

ethyl 2-nitrooxyacetate

InChI

InChI=1S/C4H7NO5/c1-2-9-4(6)3-10-5(7)8/h2-3H2,1H3

InChI Key

PMCOPORTQICYLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CO[N+](=O)[O-]

Origin of Product

United States

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